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Compound of Interest

Compound Name: (R)-(-)-2-Chloromandelic acid

Cat. No.: B032241

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chiroptical
data for (R)-(-)-2-Chloromandelic acid. Due to the limited availability of specific experimental
spectra for the (R)-(-)-enantiomer in publicly accessible databases, representative data from its
parent compound, mandelic acid, is included for illustrative purposes. This document also
outlines detailed experimental protocols for acquiring such data and presents a logical workflow
for the spectroscopic analysis of chiral molecules.

Physicochemical and Chiroptical Properties

(R)-(-)-2-Chloromandelic acid is a chiral carboxylic acid and a derivative of mandelic acid.[1]
Its physical and chiroptical properties are summarized in the table below.

Property Value Reference
Molecular Formula CsH7CIOs [2]
Molecular Weight 186.59 g/mol [2]
Melting Point 119-121 °C [2]

White to off-white crystalline
Appearance [3]

powder
Optical Rotation [0]%/D = -126° (c=3 in H20) [2]
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Spectroscopic Data

The following sections present the expected spectroscopic data for (R)-(-)-2-Chloromandelic
acid. As complete experimental data was not found, a combination of expected values and
representative data from mandelic acid is provided.

'H NMR Spectroscopy

The proton NMR spectrum of (R)-(-)-2-Chloromandelic acid is expected to show signals
corresponding to the aromatic protons, the methine proton, and the acidic protons of the
hydroxyl and carboxyl groups. The chemical shifts of the aromatic protons will be influenced by
the presence of the chlorine atom.

Representative Data: *H NMR of Mandelic Acid

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-12 Broad Singlet 1H -COOH
7.26-7.45 Multiplet 5H Aromatic C-H
5.16 Singlet 1H a-CH
~5.0 Broad Singlet 1H -OH

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The
chemical shifts are influenced by the electronegativity of the attached atoms.

Representative Data: 3C NMR of Mandelic Acid
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Chemical Shift (8) ppm Assighment

174.5 C=0

139.8 Aromatic C (quaternary)
128.6 Aromatic C-H

128.3 Aromatic C-H

126.5 Aromatic C-H

73.5 a-C

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and
a strong C=0 stretching band.[4]

Expected/Representative IR Data

Wavenumber (cm~12) Intensity Assignment

O-H stretch (Carboxylic acid

2500-3300 Strong, Very Broad dimer)
1690-1760 Strong C=0 stretch
1210-1320 Medium C-O stretch
~1400 Medium O-H bend

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which aids in determining the molecular weight and structure. For a carboxylic acid,
characteristic fragmentation involves the loss of the hydroxyl group and the carboxyl group.[5]

Expected Fragmentation
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miz Fragment

186/188 [M]* (Molecular ion with chlorine isotopes)
169/171 [M-OHJ*

141/143 [M-COOH]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the chemical structure.
Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of (R)-(-)-2-Chloromandelic acid and
dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs)
in a clean, dry NMR tube.

e Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and determine the chemical shifts relative to a reference standard
(e.g., TMS).

e 13C NMR Acquisition:
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[e]

Acquire a proton-decoupled 3C NMR spectrum.

o

Set the spectral width to cover the expected range (typically 0-200 ppm).

[¢]

A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

[¢]

Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Technique):

o Thoroughly grind a small amount (1-2 mg) of (R)-(-)-2-Chloromandelic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, spectra are collected in the range of 4000-400 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
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Methodology:
e Sample Preparation:

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).

o The concentration should be in the range of ug/mL to ng/mL.

 Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
analyze the fragmentation of the molecular ion.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for
spectroscopic analysis and a conceptual pathway for utilizing spectroscopic data in drug
development.
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Caption: General workflow for the spectroscopic analysis of a chiral compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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